molecular formula C34H45NO6 B1437313 非索特罗定(L-扁桃酸盐) CAS No. 1206695-46-6

非索特罗定(L-扁桃酸盐)

货号 B1437313
CAS 编号: 1206695-46-6
分子量: 563.7 g/mol
InChI 键: BUMCIEARGQDQNL-SXTNJFIWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fesoterodine (L-mandelate) is an orally active, nonsubtype selective, competitive muscarinic receptor (mAChR) antagonist . It is used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .


Synthesis Analysis

The synthesis of Fesoterodine involves a process of synthesis of 3,3 diphenylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents .


Molecular Structure Analysis

Fesoterodine has a molecular formula of C26H37NO3 and an average mass of 411.577 Da . It is a competitive muscarinic receptor (mAChR) antagonist with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .


Chemical Reactions Analysis

Fesoterodine is a prodrug that is rapidly de-esterified to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The 5-hydroxymethyl metabolite exhibits an antimuscarinic activity .


Physical And Chemical Properties Analysis

Fesoterodine L-mandelate has a molecular weight of 563.73 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .

科学研究应用

药代动力学性质和开发

  • 临床前和临床数据审查:非索特罗定作为一种前药,通过非特异性酯酶转化为活性代谢物 5-羟甲基托特罗定 (5-HMT)。其主要消除途径是作为未改变的 5-HMT 经肾脏排出。临床研究表明其在改善膀胱过度活动症症状方面有效 (Michel, 2008)
  • 药代动力学和患者概况:非索特罗定的独特药代动力学特征,包括通过非特异性血浆酯酶快速代谢为其活性形式,并且不依赖于细胞色素 P450 酶系统,为包括轻度至中度肾功能不全和肝功能不全以及老年人群在内的各种患者群体提供了安全性和耐受性 (Mock & Dmochowski, 2013)
  • 作为 5-HMT 前药的开发:将非索特罗定设计为 5-HMT 的前药,确保了口服给药后的全身生物利用度。这一选择是先进的膀胱过度活动症治疗开发的一部分,旨在与托特罗定观察到的可变暴露不同,持续、与基因型无关地接触 5-HMT (Malhotra 等,2009)

在不同人群中的疗效和安全性

  • 膀胱过度活动症症状的疗效:非索特罗定在管理包括老年人和具有特定临床特征的患者在内的各种患者人群的膀胱过度活动症症状方面显示出显着改善。其灵活的给药方式允许针对个体患者进行最佳疗效和耐受性调整 (Chapple 等,2015)
  • 长期安全性和耐受性:非索特罗定对患有膀胱过度活动症的男性和女性的长期治疗耐受性良好,在较长时间内症状持续改善。口干是最常见的治疗中出现的副作用,由于这种作用而停药的比率较低 (Scarpero 等,2011)
  • 老年患者的安全性:非索特罗定在老年患者中的安全性概况因其对毒蕈碱受体的平衡亲和力、对中枢神经系统的渗透最小以及给药的灵活性而突出,为临床医生提供了一种基于个体患者症状和偏好的风险和收益平衡的定制方法 (Heesakkers 等,2022)

作用机制

Target of Action

Fesoterodine (L-mandelate) primarily targets the muscarinic receptors, which are a type of G protein-coupled receptor that plays a crucial role in the nervous system . Specifically, it is a nonsubtype selective, competitive antagonist of muscarinic receptors, with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .

Biochemical Pathways

The biochemical pathways affected by Fesoterodine (L-mandelate) involve the conversion of mandelate and its structural analogues into catechol or protocatechuate . The enzymes involved in these pathways are influenced by the action of Fesoterodine (L-mandelate) .

Pharmacokinetics

Fesoterodine (L-mandelate) is well absorbed and is rapidly and extensively metabolized to its active metabolite (5-hydroxymethyl tolterodine; 5-HMT) by nonspecific esterases . This active metabolite is further metabolized via CYP2D6 and CYP3A4 to inactive metabolites . About 70% of the drug is excreted in urine (16% as 5-HMT, 53% as inactive metabolites) and 7% in feces . The time to peak plasma concentration of 5-HMT is approximately 5 hours .

Result of Action

The molecular and cellular effects of Fesoterodine (L-mandelate)'s action include a decrease in micturition frequency, urgency severity, and urgency incontinence episodes, and an increase in the volume voided with each micturition . It reduces the micturition pressure and increases bladder capacity .

Action Environment

The action, efficacy, and stability of Fesoterodine (L-mandelate) can be influenced by various environmental factors such as body weight, sex, cytochrome (CYP) 2D6 metabolizer status, and the formulation of Fesoterodine . For instance, the median maximum concentration at steady state for pediatric patients weighing 25–35 kg and receiving 8 mg once daily was estimated to be 2.45 times greater than that in adults receiving 8 mg once daily .

安全和危害

Fesoterodine may cause serious side effects. Patients should seek emergency medical help if they have signs of an allergic reaction: hives; difficult breathing; swelling of the face, lips, tongue, or throat . Fesoterodine may cause severe stomach pain or constipation; a weak stream of urine, or trouble emptying the bladder; little or no urination; or headache, dizziness, drowsiness .

未来方向

Fesoterodine is currently used in adults to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence. It is also used to treat neurogenic detrusor overactivity in children at least 6 years old who weigh more than 55 pounds (25 kilograms) . Future research may focus on expanding its uses or improving its safety profile.

属性

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMCIEARGQDQNL-SXTNJFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fesoterodine (L-mandelate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine (L-mandelate)
Reactant of Route 2
Fesoterodine (L-mandelate)
Reactant of Route 3
Reactant of Route 3
Fesoterodine (L-mandelate)
Reactant of Route 4
Fesoterodine (L-mandelate)
Reactant of Route 5
Fesoterodine (L-mandelate)
Reactant of Route 6
Fesoterodine (L-mandelate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。